Endo-9-azabicyclo[3.3.1]nonan-3-ol

Catalog No.
S2841579
CAS No.
209733-21-1; 26651-94-5
M.F
C8H15NO
M. Wt
141.214
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-9-azabicyclo[3.3.1]nonan-3-ol

CAS Number

209733-21-1; 26651-94-5

Product Name

Endo-9-azabicyclo[3.3.1]nonan-3-ol

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol

Molecular Formula

C8H15NO

Molecular Weight

141.214

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?

InChI Key

LAZFLHAAIKYNNV-DHBOJHSNSA-N

SMILES

C1CC2CC(CC(C1)N2)O

solubility

not available

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic amine characterized by its unique structure that includes a nitrogen atom within a bicyclic framework. Its molecular formula is C8H15NOC_8H_{15}NO and it is often encountered in its hydrochloride form, C8H15NOHClC_8H_{15}NO\cdot HCl . This compound has garnered attention for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield corresponding carbonyl compounds, often utilizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: It can undergo further reduction to form different amine derivatives, commonly using hydrogen in the presence of catalysts like ruthenium complexes .
  • Substitution: This compound can also engage in substitution reactions where functional groups are replaced by other groups, facilitated by various halogenating agents and nucleophiles .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Hydrogen gas with ruthenium catalyst, sodium borohydride in methanol.
  • Substitution Agents: Halogenating agents under controlled conditions.

Endo-9-azabicyclo[3.3.1]nonan-3-ol has been studied for its biological effects, particularly in relation to neurotransmitter systems. The nitrogen atom in its structure allows it to interact with various biological molecules, potentially influencing neurotransmitter pathways and cellular functions . Its biochemical properties suggest it may play roles in cell signaling pathways, gene expression modulation, and cellular metabolism .

The synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. Common methods include:

  • Hydrogenation: Reacting 9-azabicyclo[3.3.1]nonan-3-one with hydrogen gas in the presence of a ruthenium catalyst to produce endo-9-azabicyclo[3.3.1]nonan-3-ol .
  • Sodium Borohydride Reduction: Using sodium borohydride as a reducing agent in methanol solvent to achieve similar results .

These methods can be scaled for industrial production while maintaining efficiency and minimizing waste.

Endo-9-azabicyclo[3.3.1]nonan-3-ol is utilized in several scientific and industrial applications:

  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic properties, including applications in drug development targeting neurotransmitter systems.
  • Agrochemicals: Employed in the production of agrochemicals due to its reactivity and structural characteristics .

Several compounds share structural similarities with endo-9-azabicyclo[3.3.1]nonan-3-ol:

Compound NameStructural FeaturesUnique Aspects
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBenzyl group attached to nitrogenUtilized for similar applications but has distinct reactivity due to the benzyl group .
9-Azabicyclo[3.3.1]nonaneLacks hydroxyl groupServes as a precursor; lacks the additional functional properties imparted by the hydroxyl group .
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)Contains an N-Oxyl moietyFunctions primarily as a catalyst for oxidation reactions rather than a direct reactant .

Uniqueness

Endo-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific bicyclic structure combined with a hydroxyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs . Its ability to act as an intermediate in the synthesis of both agrochemical and pharmaceutical agents further distinguishes it from similar compounds.

XLogP3

0.6

Dates

Last modified: 07-23-2023

Explore Compound Types